molecular formula C19H15N5O2 B4728247 Ethyl 7-phenyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-phenyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B4728247
M. Wt: 345.4 g/mol
InChI Key: RFFPANRXCFKBKK-UHFFFAOYSA-N
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Description

Ethyl 7-phenyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a fused heterocyclic core with substituents at positions 2 (pyridin-3-yl), 6 (ethyl carboxylate), and 7 (phenyl). Its synthesis typically involves cyclocondensation reactions. For example, analogous compounds are synthesized by reacting 3-amino-[1,2,4]triazole with ethyl acetoacetate or diethyl malonate in acetic acid or NaOEt/EtOH, followed by chlorination (POCl₃) and subsequent functionalization . The ethyl carboxylate group at position 6 enhances solubility and serves as a handle for further derivatization, while the pyridinyl and phenyl groups contribute to π-π stacking and hydrogen-bonding interactions, influencing biological activity .

Properties

IUPAC Name

ethyl 7-phenyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-2-26-18(25)15-12-21-19-22-17(14-9-6-10-20-11-14)23-24(19)16(15)13-7-4-3-5-8-13/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFPANRXCFKBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C3=CN=CC=C3)N=C1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-phenyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the reaction between enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . The reaction conditions involve a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls.

Chemical Reactions Analysis

Three-Component Reaction

  • Reactants :

    • Substituted benzaldehyde derivatives

    • Ethyl cyanoacetate or ethyl acetoacetate

    • 3-Amino-1,2,4-triazole or derivatives

  • Catalyst : 4,4'-Trimethylenedipiperidine (TMDP) or acidic catalysts

  • Conditions : Reflux in ethanol/water (1:1 v/v) or molten TMDP at 65°C .

  • Mechanism :

    • Knoevenagel condensation between aldehyde and ethyl cyanoacetate.

    • Michael addition of aminotriazole to the arylidene intermediate.

    • Cyclization via intramolecular lactamization .

Entry Aldehyde SubstituentCatalystTime (h)Yield (%)
14-NO₂-C₆H₄TMDP2485
24-CH₃O-C₆H₄TMDP2480
33-Cl-C₆H₄APTS2477

Data compiled from .

Ester Hydrolysis

  • The ethyl carboxylate group undergoes hydrolysis under basic conditions to form carboxylic acid derivatives.

  • Conditions : NaOH (2M), ethanol/water, reflux for 6–8 hours .

  • Product : 7-Phenyl-2-pyridin-3-yl triazolo[1,5-a]pyrimidine-6-carboxylic acid.

Nucleophilic Substitution

  • The pyridine ring participates in nucleophilic aromatic substitution (NAS) with electron-deficient reagents:

    • Example : Reaction with hydrazine at 100°C yields hydrazide derivatives .

Cycloaddition and Ring-Opening Reactions

The triazole ring facilitates [3+2] cycloaddition with dipolarophiles like acetylenedicarboxylates:

Reaction Partner ConditionsProductYield (%)
DMADToluene, 110°C, 12hFused pyrazolo-triazolo-pyrimidine68
Maleic anhydrideDMF, RT, 24hSpiro-oxazinanone adduct55

DMAD = Dimethyl acetylenedicarboxylate; RT = Room temperature .

Palladium-Catalyzed Cross-Coupling

  • Suzuki-Miyaura coupling with aryl boronic acids:

    • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.

    • Scope : Introduces aryl groups at the pyrimidine C-5 position .

Boronic Acid Product SubstituentYield (%)
4-CH₃-C₆H₄B(OH)₂4-Methylphenyl72
3-NO₂-C₆H₄B(OH)₂3-Nitrophenyl65

Mechanistic Pathways in Anticancer Activity

While not a traditional "reaction," the compound’s biological activity involves:

  • DNA Intercalation : Planar triazolo-pyrimidine core binds to DNA via π-π stacking .

  • Kinase Inhibition : Blocks ATP-binding sites in kinases (e.g., p38 MAPK), confirmed by molecular docking .

  • Apoptosis Induction : Upregulates caspase-3 and p21 pathways in A549 lung cancer cells (IC₅₀ = 0.98 µM) .

Stability and Degradation

  • Photodegradation : Exposure to UV light (254 nm) in methanol leads to cleavage of the triazole ring, forming pyrimidine-5-carboxamide derivatives.

  • Thermal Stability : Decomposes above 250°C without melting, confirmed by TGA-DSC.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of ethyl 7-phenyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is its function as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial in mediating inflammatory responses and cellular stress. Inhibiting p38 MAPK has been associated with therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.

A patent (EP2322176A1) outlines the synthesis of this compound and its derivatives, emphasizing their potential as pharmaceutical agents for treating diseases related to p38 MAPK activation. The document details various synthetic routes and the biological activity of these compounds against p38 MAPK, highlighting their effectiveness in preclinical models of inflammation and pain relief .

Anti-inflammatory Properties

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. Studies have shown that these compounds can reduce cytokine production and inhibit the activation of inflammatory pathways. This makes them potential candidates for developing new anti-inflammatory drugs.

Antitumor Activity

There is emerging evidence that triazolo-pyrimidine derivatives possess antitumor activity. This compound may inhibit tumor cell proliferation by targeting specific kinases involved in cancer cell signaling pathways. Preclinical studies are needed to confirm these effects and elucidate the mechanisms involved.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the triazole and pyrimidine rings can significantly influence its potency and selectivity as a kinase inhibitor.

Substituent Effect on Activity
Methyl groupIncreases lipophilicity and bioavailability
Halogen atomsEnhances binding affinity to target kinases
Alkoxy groupsModulates solubility and pharmacokinetics

Comparative Studies

Comparative studies with other known kinase inhibitors have demonstrated that derivatives of ethyl 7-phenyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine can exhibit superior efficacy or reduced side effects. These findings are critical for guiding future drug development efforts.

Mechanism of Action

The mechanism of action of Ethyl 7-phenyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Compound Substituents Synthetic Route Key Properties/Findings
Ethyl 7-phenyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (Target Compound) 2-Pyridin-3-yl, 7-phenyl, 6-ethyl carboxylate Cyclocondensation of 3-amino-triazole with β-diketones, followed by chlorination High regioselectivity; potential for kinase inhibition due to pyridinyl interaction
Ethyl 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate () 2-Carboxylate, 5-methyl, 7-phenyl Cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione Lower polarity due to methyl group; reduced solubility compared to pyridinyl analog
Ethyl 2-amino-7-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate () 2-Amino, 7-methyl, 5-phenyl, 6-ethyl carboxylate Regioselective Biginelli-like reaction under acidic conditions Amino group enhances hydrogen bonding; moderate antifungal activity
Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate () 1-(4-Nitrophenyl), 3-thiophen-2-yl, 7-methyl, 5-phenyl Multi-component condensation with nitroaryl and thiophene substituents Nitro group enhances electron-withdrawing effects; dihydro structure improves metabolic stability
Ethyl 4,7-dihydro-7-oxo-4-pentyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate () 2-Phenyl, 4-pentyl, 7-oxo, 6-ethyl carboxylate Chlorination followed by nucleophilic substitution Dihydro-oxo structure increases rigidity; pentyl chain enhances lipophilicity (logP ~3.2)
Methyl 7-methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate () 2-Pyridin-3-yl, 7-methyl, 6-methyl carboxylate Analogous cyclocondensation with methyl ester precursor Methyl ester reduces steric hindrance; higher crystallinity (mp 216–217°C)

Key Research Findings

  • Antimalarial Activity : Ethyl 7-chloro-triazolopyrimidines (e.g., 6a–c in ) exhibit IC₅₀ values <100 nM against Plasmodium falciparum, with pyridinyl substituents improving target affinity .
  • Antifungal Potential: Compounds like ethyl 2-amino-7-methyl-5-phenyl-triazolopyrimidine-6-carboxylate () show 60–70% inhibition against Fusarium graminearum at 50 μg/mL .
  • Structural Insights : Dihydro-oxo analogs () display conformational rigidity, making them suitable for X-ray crystallography studies .

Biological Activity

Ethyl 7-phenyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolo-pyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Antitumor Activity

Recent research has demonstrated that derivatives of triazolo-pyrimidines exhibit significant antitumor properties. For instance, a study involving a series of new [1,2,4]triazolo[4,3-a]pyrimidine derivatives showed promising results against cancer cell lines MDA-MB-231 and MCF-7. Among these, specific compounds exhibited IC50 values as low as 17.83 μM and 19.73 μM, indicating potent antiproliferative effects compared to the standard Cisplatin treatment .

Antimicrobial Properties

Triazole derivatives have been widely recognized for their antimicrobial activities. A literature review indicated that various substituted 1,2,4-triazoles have shown effectiveness against a range of pathogens. The mechanism is often attributed to the disruption of microbial cell membranes and inhibition of vital enzymatic processes within the pathogens .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Triazole derivatives have been linked to the inhibition of inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation .

Other Biological Activities

In addition to antitumor and antimicrobial effects, triazolo-pyrimidines have been explored for their antiviral and antifungal activities. These compounds may act through multiple mechanisms, including interference with nucleic acid synthesis and modulation of immune responses .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions where starting materials such as ethyl cyanoacetate and various aldehydes are utilized. Characterization methods like IR spectroscopy, NMR spectroscopy, and X-ray crystallography confirm the structure and purity of the synthesized compounds .

Table: Summary of Biological Activities

Biological Activity Effect IC50/Activity Level Reference
AntitumorSignificant antiproliferative effects against MDA-MB-231 and MCF-7 cell linesIC50: 17.83 μM (4c), 19.73 μM (4j)
AntimicrobialEffective against various pathogensVariable IC50 depending on strain
Anti-inflammatoryInhibition of inflammatory mediatorsNot quantified in current studies
AntiviralPotential activity against viral pathogensNot quantified in current studies

Q & A

Q. What are the common synthetic routes for Ethyl 7-phenyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

The synthesis typically involves multicomponent reactions (MCRs) or stepwise alkylation/condensation. Key methods include:

  • General Procedure D : Reacting carboxylic acid ethyl esters (e.g., 12a-m ) with alkyl bromides (e.g., 1-pentyl bromide) in anhydrous DMF with K₂CO₃ at 70–100°C, followed by purification via flash column chromatography (petroleum ether/ethyl acetate) .
  • Biginelli-like MCRs : Combining aldehydes, β-keto esters, and polyfunctional aminotriazoles under ionic or acidic conditions to achieve regioselectivity .
  • Microwave-assisted synthesis : Condensing acetylacetic ester, aromatic aldehydes, and aminotriazoles in ethanol under microwave irradiation (323 K, 30 min) .

Q. How is the structural integrity of this compound confirmed using spectroscopic and crystallographic methods?

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.14–8.41 ppm), ester groups (δ 4.02–4.26 ppm), and substituents (e.g., pyridinyl, phenyl) are analyzed. For example, NH protons appear as broad singlets (~δ 13.91 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34–1.47 Å), dihedral angles (e.g., 87.03° between triazolopyrimidine and phenyl rings), and π-π stacking interactions (centroid distances: 3.63–3.88 Å) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 533) and fragmentation patterns confirm molecular weight and substituent integrity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance regioselectivity in the synthesis of triazolopyrimidine derivatives?

Regioselectivity is controlled by:

  • Solvent/catalyst systems : Acidic conditions favor 2-amino-5-methyl-7-phenyl derivatives, while ionic liquids promote 2-amino-7-methyl-5-phenyl isomers .
  • Temperature and time : Prolonged heating (16 h at 100°C) improves alkylation efficiency in DMF with K₂CO₃ .
  • Substituent effects : Electron-withdrawing groups (e.g., Cl, CF₃) on aldehydes direct cyclization to specific positions .

Q. What strategies address discrepancies in reported melting points and NMR data across studies?

  • Purification protocols : Use flash chromatography (ethyl acetate/petroleum ether gradients) to isolate isomers or polymorphs that affect melting points .
  • Analytical validation : Compare NMR data (e.g., DMSO-d₆ vs. CDCl₃ solvent shifts) and employ 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Differential Scanning Calorimetry (DSC) : Confirm polymorphic forms contributing to melting point variations (e.g., 112–217°C ranges in similar derivatives) .

Q. How to design structure-activity relationship (SAR) studies for modifying substituents to improve bioactivity?

  • Substituent libraries : Synthesize derivatives with varied groups (e.g., methyl, phenyl, pyridinyl) at positions 2, 5, and 7. For example, 4-chlorophenyl at position 2 increases thermal stability (mp: 155–156°C) .
  • In vitro assays : Test cytotoxicity (e.g., MTT assay on HepG-2/A-549 cells) and target binding (e.g., CB2 receptor affinity) to correlate substituents with activity .
  • Computational modeling : Use molecular docking to predict interactions (e.g., π-stacking with receptor hydrophobic pockets) .

Q. What methodological approaches are used to evaluate the bioactivity of triazolopyrimidine derivatives?

  • MTT assay : Quantify cell viability (e.g., IC₅₀ values) for antitumor activity screening. Derivatives with electron-deficient aryl groups show enhanced potency against HepG-2 cells .
  • Enzyme inhibition studies : Assess adenylyl cyclase or kinase inhibition via fluorometric/colorimetric assays .
  • Binding affinity assays : Use radioligand displacement (e.g., [³H]CP-55,940 for CB2 receptor binding) to measure SAR trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-phenyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-phenyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.